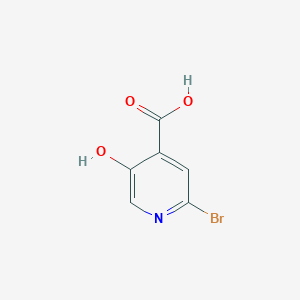

2-Bromo-5-hydroxyisonicotinic acid

Overview

Description

2-Bromo-5-hydroxynicotinic acid, also known as bromodeoxynicotinic acid, is an organic compound . It appears as a colorless to pale yellow crystal or crystalline powder . Its solubility in water is low, but its solubility in organic solvents such as ethanol and acetone is high . It is an oxidizing agent that can react with reducing agents .

Synthesis Analysis

A commonly used preparation method for 2-Bromo-5-hydroxynicotinic acid is obtained by bromination of nicotine acid. Nicotinic acid reacts with ferrous bromide to produce 2-bromo-5-hydroxynicotinic acid .Molecular Structure Analysis

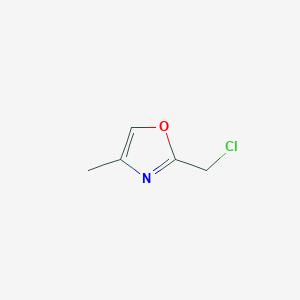

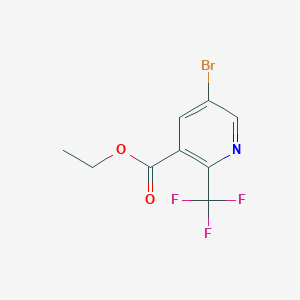

The molecular formula of 2-Bromo-5-hydroxynicotinic acid is C6H4BrNO3 . Its average mass is 218.005 Da and its monoisotopic mass is 216.937454 Da .Chemical Reactions Analysis

As an oxidizing agent, 2-Bromo-5-hydroxynicotinic acid can react with reducing agents . It is also a short-chain fatty acid, so it has some biological activities related to fatty acids .Physical And Chemical Properties Analysis

2-Bromo-5-hydroxynicotinic acid is a colorless to pale yellow crystal or crystalline powder . Its solubility in water is low, but its solubility in organic solvents such as ethanol and acetone is high . The molecular formula is C6H4BrNO3 and the molar mass is 218.00486 .Scientific Research Applications

Synthesis and Chemical Properties

- Large Scale Preparation : A study by Haché et al. (2002) outlined an improved procedure for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, demonstrating a safer and high-yield method without using hazardous elemental bromine. This indicates its industrial relevance and potential for large-scale applications (Haché, Duceppe, & Beaulieu, 2002).

- Cell Cycle Profiling : Ligasová et al. (2017) utilized 5-bromo-2'-deoxyuridine, a compound related to 5-bromo-2-hydroxynicotinic acid, for cell cycle profiling using image and flow cytometry. This research demonstrates the compound's utility in biological research, particularly in studying DNA synthesis and cellular processes (Ligasová, Konečný, Frydrych, & Koberna, 2017).

Novel Applications and Synthesis

- Metal-Organic Frameworks : A study by Calahorro et al. (2012) presented the synthesis of metal–organic frameworks based on 5-bromonicotinic acid. These frameworks exhibited properties such as photoluminescence and potential for H2 purification, indicating a multifunctional application in materials science (Calahorro, López-Viseras, Salinas-Castillo, Fairen-jimenez, Colacio, Cano, & Rodrı́guez-Diéguez, 2012).

- Synthesis of Pharmaceuticals : The compound's derivatives have been used in synthesizing pharmaceuticals. For example, the synthesis of Dapagliflozin, an antidiabetic drug, involved a process starting from 5-bromo-2-chlorobenzoic acid, a derivative of 5-bromo-2-hydroxynicotinic acid (Jie Yafei, 2011).

Advanced Chemical Reactions

- Catalytic Transformations : Research by Zhang et al. (2017) involved transforming furoic acid into 2,5-furandicarboxylic acid via a process involving bromination, a reaction relevant to the chemistry of 5-bromo-2-hydroxynicotinic acid. This highlights the compound's role in innovative chemical synthesis pathways (Zhang, Lan, Chen, Yin, & Li, 2017).

Biotransformation and Environmental Applications

- Biotransformation : A study by Koopman et al. (2010) on the biotransformation of 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid using whole-cell catalysis signifies the potential application of similar compounds like 5-bromo-2-hydroxynicotinic acid in green chemistry and bio-based platform chemicals (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).

Safety and Hazards

2-Bromo-5-hydroxynicotinic acid is a chemical that should be used and stored correctly to avoid contact with skin and eyes . When using this compound, attention should be paid to prevent inhalation of dust or solution gas . Appropriate personal protective equipment such as lab gloves, goggles, and protective clothing should be worn during operation . In the event of accidental contact or inhalation of the compound, medical attention should be sought immediately .

properties

IUPAC Name |

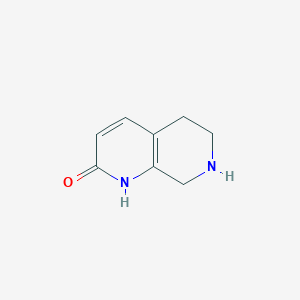

2-bromo-5-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZRAFVOLCCLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxyisonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B3220426.png)